molecular formula C19H22N6 B3036336 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine CAS No. 339105-66-7

1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine

Cat. No. B3036336
CAS RN: 339105-66-7
M. Wt: 334.4 g/mol
InChI Key: ZGKLASNXKIJYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine (DMPT) is a novel synthetic compound with potential applications in scientific research. It is an aromatic heterocyclic compound with a five-membered ring containing nitrogen atoms. DMPT has been studied for its potential applications in various fields, such as drug design and material science.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine is not fully understood. However, it is believed that 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine acts as an inhibitor of certain enzymes, such as COX-2 and 5-LOX. It is also believed that it may interact with certain proteins, such as GPR40. Additionally, it is believed that 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine may act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine are not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX. It has also been found to interact with certain proteins, such as GPR40. Additionally, it has been found to act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine for lab experiments include its availability, its low cost, and its low toxicity. Additionally, it is relatively easy to synthesize and can be used as a building block for the synthesis of more complex molecules.
The limitations of using 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine for lab experiments include its limited availability, its potential toxicity, and its potential interaction with certain proteins and receptors. Additionally, it is not fully understood how it interacts with certain proteins and receptors, and further research is needed to fully understand its mechanism of action.

Future Directions

For research on 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine include further study of its mechanism of action, its potential toxicity, and its potential applications in drug design and material science. Additionally, further study of its potential interactions with proteins and receptors is needed to fully understand its biochemical and physiological effects. Finally, further study of its potential use as a building block for the synthesis of more complex molecules is needed.

Scientific Research Applications

1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine has been studied for its potential applications in various fields of scientific research. It has been studied for its use in drug design, as it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been studied for its potential use in material science, as it can be used as a building block for the synthesis of more complex molecules. Additionally, 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine has been studied for its potential use in biochemistry, as it has been found to interact with certain proteins, including the G-protein-coupled receptor GPR40.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(1-phenyltetrazol-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-15-8-9-18(16(2)14-15)23-10-12-24(13-11-23)19-20-21-22-25(19)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKLASNXKIJYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=NN=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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